tert-butyl N-(2-cyanoethyl)-N-methylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-cyanoethyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQYOLSGKPTZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603042 | |
| Record name | tert-Butyl (2-cyanoethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128304-84-7 | |
| Record name | tert-Butyl (2-cyanoethyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-cyanoethyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 2-cyanoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(2-cyanoethyl)-N-methylcarbamate can undergo oxidation reactions, typically involving the cyano group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various derivatives. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Organic Synthesis
tert-butyl N-(2-cyanoethyl)-N-methylcarbamate serves as a crucial building block in organic synthesis. It is employed in the preparation of various carbamate derivatives and other organic compounds, facilitating the development of complex molecules in chemical research.
Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure allows for modifications that can lead to the development of new therapeutics, especially those targeting enzyme inhibition.
Biological Research
In biological contexts, this compound acts as a protecting group for amines during peptide synthesis. This functionality enables selective modifications of peptides and proteins, which is essential for studying protein interactions and functions. Moreover, its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity similar to other carbamate compounds.
Industrial Applications
In industrial settings, this compound is utilized in the production of agrochemicals, polymers, and specialty chemicals. It serves as a key intermediate in various chemical processes, contributing to the formulation of pesticides and herbicides due to its reactivity and stability.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on acetylcholinesterase (AChE), demonstrating its potential as a therapeutic agent for conditions involving cholinergic dysregulation. The compound exhibited significant enzyme inhibition, suggesting its usefulness in developing treatments for neurodegenerative diseases.
Case Study 2: Peptide Synthesis
In peptide synthesis research, this compound was effectively used as a protecting group for amines. This application allowed researchers to selectively modify peptides without affecting other functional groups, showcasing its importance in biochemical studies.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-cyanoethyl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-(2-cyanoethyl)-N-methylcarbamate with structurally related carbamate derivatives, highlighting key differences in substituents, molecular properties, and applications.
Structural and Functional Insights
Fluorinated analogs (e.g., CAS 2680895-41-2) exhibit improved lipophilicity and resistance to enzymatic degradation, making them valuable in medicinal chemistry .
Cyanide vs. Other Functional Groups: The 2-cyanoethyl group provides a nitrile functional group for further derivatization (e.g., reduction to amines or conversion to tetrazoles). In contrast, compounds like tert-butyl N,N-diallylcarbamate prioritize reactivity via allyl groups for polymerization .
Steric and Electronic Properties: Bulky substituents (e.g., tert-butyl in Boc) shield the carbamate nitrogen, while smaller groups (e.g., methyl) allow easier access for reagents. For example, tert-butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6) incorporates a tetrahydropyran ring, introducing conformational rigidity .
Applications: The target compound’s balance of Boc protection and nitrile reactivity makes it ideal for stepwise synthesis of complex molecules. In contrast, tert-butyl 4-(2-cyanoethyl)piperidine-1-carboxylate (CAS 161975-20-8) integrates a piperidine ring, expanding utility in alkaloid synthesis .
Biological Activity
Tert-butyl N-(2-cyanoethyl)-N-methylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and applications in various fields including medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 210.27 g/mol
- Chemical Structure: The compound features a tert-butyl group, a cyanoethyl group, and a methylcarbamate moiety, which contribute to its unique reactivity and biological properties.
This compound primarily exhibits its biological activity through its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is akin to that of other carbamate compounds known for inhibiting acetylcholinesterase (AChE) and other enzymes .
Enzyme Inhibition
Research indicates that this compound can inhibit various enzymes due to the presence of the carbamate moiety. The inhibition is particularly significant for enzymes involved in neurotransmission, which may have implications in treating neurological disorders .
Case Studies
-
Enzyme Interaction Studies:
- A study demonstrated that this compound effectively inhibited AChE activity, showcasing its potential as a lead compound for developing treatments for conditions like Alzheimer's disease .
-
Synthesis of Pharmaceutical Intermediates:
- The compound has been utilized in the synthesis of pharmaceutical intermediates, highlighting its role in drug development processes. Its ability to modify peptide structures has been particularly noted in biochemistry research .
- Bioorthogonal Chemistry Applications:
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | CHNO | Inhibits AChE; used in drug synthesis |
| Tert-butyl N-(3-cyanophenyl)-N-methylcarbamate | CHNO | Similar enzyme inhibition profile; different substituents |
| Tert-butyl N-(2-chloroethyl)-N-methylcarbamate | CHClNO | Exhibits different reactivity due to chlorine substitution |
This table illustrates the unique aspects of this compound compared to related compounds, particularly regarding its biological activity.
Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are significant. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting neurological diseases .
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for creating various carbamate derivatives and other organic compounds. Its reactivity patterns allow it to participate in diverse chemical transformations .
Agrochemicals
The compound is also relevant in the production of agrochemicals, where it acts as an intermediate in synthesizing pesticides and herbicides .
Q & A
Q. How can intermediates be stabilized during orthogonal protection-deprotection sequences?
- Methodology :
- Use low-nucleophilicity solvents (e.g., dichloromethane) to prevent unwanted side reactions. Introduce temporary protecting groups (e.g., Fmoc) for sensitive intermediates. Monitor stability via time-resolved in DO to simulate aqueous conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
